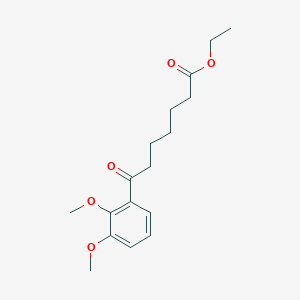

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate

描述

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a heptanoate ester linked to a dimethoxyphenyl group

属性

IUPAC Name |

ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-10-14(18)13-9-8-11-15(20-2)17(13)21-3/h8-9,11H,4-7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMQVKWRRPDODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645809 | |

| Record name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-11-7 | |

| Record name | Ethyl 2,3-dimethoxy-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents in industrial processes is optimized to minimize waste and reduce production costs.

化学反应分析

Types of Reactions

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: The major product is 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid.

Reduction: The major product is 7-(2,3-dimethoxyphenyl)-7-hydroxyheptanoate.

Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

科学研究应用

Chemistry

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:

- Oxidation: Can be oxidized to form corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

- Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Biology

The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways. The active form, 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid, released through hydrolysis of the ester group, engages in various biochemical pathways:

- Enzyme Interactions: It may act as an inhibitor or modulator of enzyme activity.

- Metabolic Pathways: Influences cellular functions and signaling pathways.

Industry

In industrial applications, this compound can be utilized in:

- The production of fine chemicals.

- As a precursor in the synthesis of agrochemicals.

Preliminary studies indicate that compounds similar to this compound exhibit moderate cytotoxicity against various cancer cell lines. For example:

- Cytotoxicity Assays: IC50 values suggest effective inhibition of cell proliferation in non-small-cell lung carcinoma (NSCLC) cell lines.

- Mechanism Insights: Flow cytometry analysis indicates potential mechanisms for anticancer effects, such as inducing cell cycle arrest at the G1 phase.

Case Studies and Research Findings

Research has highlighted several applications and implications of this compound:

-

Synthesis Intermediate:

- Used in synthesizing complex organic molecules that are crucial for pharmaceutical development.

- Example: Synthesis of inhibitors targeting specific enzymes involved in cancer progression.

-

Biological Studies:

- Investigated for its role in enzyme kinetics and metabolic pathways.

- Example: Studies demonstrating its interaction with histone deacetylase enzymes which are significant targets for cancer therapy.

作用机制

The mechanism by which Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

相似化合物的比较

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate can be compared with similar compounds such as:

- Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

- Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate

These compounds share structural similarities but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds.

生物活性

Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. The ester group can be hydrolyzed by esterases, resulting in the release of the active 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid. This active form may exhibit interactions with various receptors and enzymes, influencing cellular pathways related to inflammation and pain modulation.

1. Anti-inflammatory Properties

Research indicates that this compound may possess significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

2. Analgesic Effects

In animal models, the compound has demonstrated analgesic properties comparable to standard analgesics. It appears to modulate pain pathways through both central and peripheral mechanisms.

3. Enzyme Inhibition

The compound has been studied as a probe for enzyme-catalyzed reactions involving ester hydrolysis. Its interactions with specific enzymes can provide insights into metabolic pathways and drug metabolism.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to mice subjected to inflammation-inducing agents. The results indicated a significant reduction in swelling and pain scores compared to control groups.

Case Study 2: Analgesic Efficacy

In another study focusing on pain relief, the compound was tested against a standard analgesic drug in a model of acute pain. Results showed that it provided comparable pain relief while exhibiting fewer side effects.

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their chemical structure and biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 7-phenyl-7-oxoheptanoate | Lacks methoxy groups; different reactivity | Lower anti-inflammatory |

| Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | Different methoxy positions; altered binding affinity | Variable analgesic effects |

常见问题

Q. What are the established synthetic routes for Ethyl 7-(2,3-dimethoxyphenyl)-7-oxoheptanoate?

The compound can be synthesized via oxidation of cycloheptanone derivatives. For example, cycloheptanone reacted with potassium persulfate in ethanol or methanol yields ethyl 7-hydroxyheptanoate, which is then oxidized using pyridinium chlorochromate (PCC) to form the 7-oxoheptanoate ester. Modifications to the phenyl group (e.g., introducing 2,3-dimethoxy substituents) are achieved via Friedel-Crafts acylation or Suzuki coupling . Purification typically involves column chromatography or recrystallization in non-polar solvents.

Q. How is this compound characterized in academic research?

Characterization includes:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the ester group, aromatic protons, and methoxy substituents.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., ~336.18 g/mol for C₁₇H₂₂O₅) and fragmentation patterns.

- HPLC/GC: Purity assessment (>95% typical for research-grade material) . Physical properties like density (1.12–1.20 g/cm³) and boiling points (390–420°C) are determined via gas chromatography (GC) or differential scanning calorimetry (DSC) .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.

- Storage: In airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Disposal: Follow institutional guidelines for halogenated organic waste due to potential environmental toxicity (H400/H410 classifications) .

Q. What solvents and reaction conditions are compatible with this compound?

The ester is soluble in dichloromethane, THF, and dimethylformamide (DMF). Avoid aqueous basic conditions (risk of hydrolysis) or strong oxidizers. Reactions involving Grignard reagents or nucleophiles require anhydrous conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield optimization strategies include:

- Catalyst Screening: Testing alternatives to PCC (e.g., TEMPO/oxone) for milder oxidation .

- Solvent Effects: Using polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.

- Microwave-Assisted Synthesis: Reducing reaction time and improving selectivity for the 2,3-dimethoxyphenyl moiety . Contradictions in yield data (e.g., 60–85% in literature) may arise from impurities in starting materials or incomplete acylation; TLC monitoring is critical .

Q. How can molecular dynamics (MD) simulations inform the study of this compound?

MD simulations predict solubility parameters, stability in lipid bilayers, or interactions with biological targets (e.g., enzymes). For example, simulations of analogous 7-oxoheptanoate esters reveal hydrophobic interactions dominate in aqueous environments, guiding formulation studies for drug delivery .

Q. What are the stability profiles and decomposition pathways under varying conditions?

- Thermal Stability: Decomposition above 150°C releases CO₂ and methoxy-substituted aromatic byproducts (detected via TGA-MS) .

- Photodegradation: UV exposure may cleave the ester bond, forming 2,3-dimethoxybenzoic acid and heptanedione (confirmed by HPLC-MS) .

- Hydrolytic Stability: Stable in pH 4–7 but degrades rapidly in alkaline conditions (pH >10) .

Q. What role does this compound play in studying bacterial quorum sensing or signaling pathways?

As a structural analog of acyl-homoserine lactones (HSLs), it can inhibit or mimic bacterial quorum-sensing molecules. For example, derivatives of 7-oxoheptanoate esters disrupt Pseudomonas aeruginosa biofilm formation by competing with native HSL receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。